Resibufogenin

Description

Resibufogenin has been reported in Phrynoidis asper, Bufo gargarizans, and other organisms with data available.

Bufogenin is a bufadienolide toxin originally isolated from the venom of the Chinese toad Bufo gargarizans; it is also one of the glycosides in the traditional Chinese medicine ChanSu, with potential cardiotonic activity. Although the mechanism of action of bufogenin is still under investigation, this agent is a specific Na+/K+-ATPase inhibitor and has been shown to reduce blood pressure in a rat model of preeclampsia.

respiratory stimulant; from toad; structure

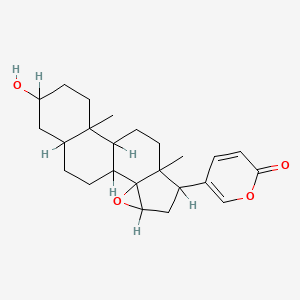

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17+,18-,19-,20-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJNLYIJOCWJE-CWMZOUAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046808 | |

| Record name | Bufogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-39-4 | |

| Record name | Resibufogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufogenin [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 465-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFOGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K654P2M4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Ancient Alleviation: A Technical Guide to the Origins of Resibufogenin in Traditional Chinese Medicine

For Immediate Release

This technical guide provides a comprehensive overview of the origins, traditional preparation, and modern scientific understanding of Resibufogenin, a potent bioactive compound derived from the traditional Chinese medicine known as Chan Su. This document is intended for researchers, scientists, and drug development professionals interested in the rich history and pharmacological potential of this ancient remedy.

Introduction: The Enduring Legacy of Toad Venom in Chinese Medicine

For centuries, the dried venom of toads, known as Chan Su (蟾酥), has been a cornerstone of traditional Chinese medicine (TCM).[1][2][3] Valued for its cardiotonic, anti-inflammatory, and analgesic properties, Chan Su has been historically used to treat a wide range of ailments, from sore throats and carbuncles to heart conditions.[1][4] The earliest records of its medicinal use date back to the Tang Dynasty (618–907 AD). The primary source of this potent medicine is the venom secreted from the parotid and skin glands of toads belonging to the Bufo genus, most notably Bufo gargarizans (the Asiatic toad) and Bufo melanostictus.[4] At the heart of Chan Su's therapeutic efficacy lies a class of compounds known as bufadienolides, with this compound being one of the most significant and pharmacologically active constituents.[1][4]

The Traditional Preparation of Chan Su

The traditional preparation of Chan Su is a meticulous process designed to concentrate the bioactive compounds while mitigating the inherent toxicity of the raw toad venom. While specific historical protocols are not extensively detailed in available literature, the general steps involve the collection, processing, and drying of the venom.

2.1 Venom Collection: The process begins with the collection of the milky-white venom from the toad's glands. This was traditionally done by scraping the secretions after irritating the toad.

2.2 Processing and Drying: The collected venom is then processed to remove impurities and dried to form a hard, cake-like substance. This drying process is crucial for the preservation and stability of the active compounds. A modern patent for processing toad venom describes a multi-step process involving cleaning the toads, collecting the slurry, filtering, pre-drying, coloring, and final drying to produce the finished Chan Su. While this is a modern interpretation, it likely reflects the core principles of the traditional method, which aimed to create a stable and potent medicinal product.

It is important to note that Chan Su is rarely used in its raw form in TCM. It is typically incorporated into complex formulations with other herbal and animal-derived ingredients to enhance its therapeutic effects and reduce its toxicity.[5]

This compound: The Bioactive Core of Chan Su

This compound (C₂₄H₃₂O₄) is a key bufadienolide, a class of cardiotonic steroids, found in Chan Su. Its concentration can vary depending on the toad species, geographical origin, and preparation method. Modern analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), have enabled the precise quantification of this compound and other active compounds in Chan Su.

Quantitative Analysis of Bufadienolides in Chan Su

The following table summarizes the content of major bufadienolides, including this compound, found in different samples of Chan Su, highlighting the variability of its composition.

| Compound | Content Range (mg/g) | Average Content (mg/g) | Analytical Method |

| This compound | 10.5 - 45.2 | 25.8 | HPLC |

| Cinobufagin | 15.8 - 58.9 | 38.2 | HPLC |

| Bufalin | 5.1 - 22.4 | 12.7 | HPLC |

| Gamabufotalin | 2.3 - 11.8 | 6.5 | HPLC |

| Arenobufagin | 1.9 - 9.7 | 5.3 | HPLC |

Data compiled from various analytical studies of Chan Su.

Modern Experimental Protocols

The isolation and analysis of this compound from Chan Su require sophisticated laboratory techniques. The following sections detail the common methodologies employed by researchers.

Isolation and Purification of this compound

A typical workflow for isolating this compound from Chan Su involves solvent extraction followed by chromatographic purification.

Protocol:

-

Extraction: The dried and powdered Chan Su is extracted with a solvent such as methanol or ethanol.

-

Partitioning: The crude extract is then partitioned between different solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

-

Column Chromatography: The resulting fraction containing bufadienolides is subjected to column chromatography, often using silica gel or reversed-phase materials (e.g., C18).

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC to isolate pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis of this compound

Accurate quantification of this compound in biological matrices is crucial for pharmacological and pharmacokinetic studies. HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.

Protocol:

-

Sample Preparation: Biological samples (e.g., plasma, tissue) are prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column for separation. A gradient elution with a mobile phase consisting of acetonitrile and water (often with formic acid) is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is detected using multiple reaction monitoring (MRM) in positive ion mode, which provides high selectivity and sensitivity.

Mechanism of Action: Unraveling the Molecular Pathways

Modern research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of this compound, particularly its anticancer properties. Key signaling pathways targeted by this compound include the PI3K/Akt and NF-κB pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its dysregulation is a common feature of many cancers. This compound has been shown to inhibit this pathway, leading to apoptosis (programmed cell death) in cancer cells.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and immunity, and its chronic activation is linked to cancer development. This compound can suppress the activation of NF-κB, thereby exerting anti-inflammatory and anticancer effects.

Interaction with Na+/K+-ATPase

This compound, like other cardiac glycosides, is known to inhibit the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes. This inhibition leads to an increase in intracellular calcium, which is responsible for its cardiotonic effects and may also contribute to its anticancer activity.

Conclusion

This compound, a key bioactive compound from the traditional Chinese medicine Chan Su, represents a fascinating intersection of ancient wisdom and modern science. With a rich history of use in TCM, its pharmacological properties are now being validated through rigorous scientific investigation. The detailed understanding of its chemical properties, biological activities, and molecular mechanisms of action provides a solid foundation for the development of new therapeutic agents for a variety of diseases, including cancer. Further research into the traditional preparation methods and the synergistic effects of other compounds in Chan Su will undoubtedly unveil more of the therapeutic potential of this remarkable natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. The Development of Toad Toxins as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianscientist.com [asianscientist.com]

- 4. Angel of human health: current research updates in toad medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Elusive Bufadienolide: A Technical Guide to the Natural Sources and Extraction of Resibufogenin from Toad Venom

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resibufogenin, a potent bufadienolide, has emerged as a compound of significant interest in biomedical research due to its diverse pharmacological activities, including cardiotonic, anti-inflammatory, and notable anticancer properties.[1] Historically a component of traditional Chinese medicine known as "Chan Su," which is derived from the venom of toads, this compound is now the subject of rigorous scientific investigation to unlock its full therapeutic potential.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification from toad venom, and an exploration of its molecular mechanisms of action. The information is tailored for researchers, scientists, and professionals in drug development seeking to harness the capabilities of this fascinating natural compound.

Natural Sources of this compound

This compound is primarily found in the venom secreted from the parotoid glands and skin of toads belonging to the Bufonidae family. The concentration and composition of bufadienolides, including this compound, can vary between different species and even within the same species depending on geographical location and environmental factors.

The most well-documented and commercially significant source of this compound is the dried toad venom preparation known as Chan Su (Venenum Bufonis). This traditional medicine is officially derived from the venom of two specific toad species:

-

Bufo gargarizans (Asiatic Toad)

-

Bufo melanostictus (Southeast Asian Toad)

Other toad species have also been identified as sources of this compound, although they are less commonly used for commercial extraction. These include:

-

Bufo marinus (Cane Toad)

-

Bufo viridis (European Green Toad)

The following table summarizes the quantitative data available on the this compound content in various toad venom sources.

| Natural Source | Species | This compound Content (mg/g of dried venom) | Reference |

| Chan Su | Bufo gargarizans / Bufo melanostictus | 100.40 - 169.22 (total of seven major bufogenins) | [2] |

| Toad Venom | Bufo gargarizans | Varies significantly across batches | [3] |

| Toad Venom Extract | Not Specified | 158.5 ± 6.5 (Ethanol Extract) | |

| Toad Venom Extract | Not Specified | 107.3 ± 1.1 (Hot-Water Reflux, then Ethyl Acetate Extract) |

Extraction and Purification of this compound

The isolation of this compound from toad venom is a multi-step process that involves initial extraction followed by chromatographic purification to achieve a high degree of purity. The following sections detail the experimental protocols for these key stages.

Crude Extraction from Toad Venom (Chan Su)

The initial step involves the extraction of a crude mixture of bufadienolides from the dried and powdered toad venom.

Experimental Protocol: Solvent Reflux Extraction

-

Preparation: Pulverize 500g of dried toad venom (Chan Su) into a fine powder.

-

Solvent Extraction: Place the powdered venom in a round-bottom flask with 1L of 95% ethanol.

-

Reflux: Heat the mixture under reflux in a water bath at 60°C for 12 hours.

-

Repeat: Repeat the extraction process two more times with fresh solvent.

-

Concentration: Collect the ethanol extracts and evaporate to dryness using a rotary evaporator at 60°C.

-

Yield: This process typically yields approximately 30g of crude extract.

Purification by Column Chromatography

The crude extract is a complex mixture of various compounds. Column chromatography is employed as the primary method for separating this compound from other bufadienolides and impurities.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a suitable solvent slurry.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a non-polar to polar solvent gradient. A common mobile phase for separating this compound is a mixture of cyclohexane and acetone.

-

Fraction Collection: Collect the eluting fractions in separate test tubes.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

High-Purity Isolation by Preparative HPLC

For achieving high purity suitable for research and pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocol: Reversed-Phase Preparative HPLC

-

Column: Utilize a C18 reversed-phase preparative HPLC column.

-

Mobile Phase: A common mobile phase is a mixture of methanol and water. The exact ratio may need to be optimized for specific separation needs. For instance, a 72:28 methanol:water mixture has been used effectively.[4]

-

Sample Preparation: Dissolve the partially purified fractions from column chromatography in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Separation: Inject the sample into the preparative HPLC system.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard.

-

Purity Analysis: The purity of the collected fraction should be assessed using analytical HPLC. Purity levels exceeding 98% are achievable with this method.[4]

The following table summarizes the quantitative data on the yield and purity of this compound from a representative extraction and purification process.

| Starting Material | Extraction Method | Purification Method | Yield of this compound | Purity | Reference |

| 500g Chan Su | 95% Ethanol Reflux | Silica Gel Column Chromatography & Preparative RP-HPLC | Not explicitly stated for this compound alone, but a similar bufadienolide, Cinobufagin, yielded 3.1g. | >98% | [4] |

Visualization of Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate its impact on the PI3K/Akt/GSK3β, NF-κB, and MAPK pathways.

1. PI3K/Akt/GSK3β Signaling Pathway Inhibition

Caption: Inhibition of the PI3K/Akt/GSK3β pathway by this compound.

2. NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

3. MAPK Signaling Pathway Modulation

Caption: Modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound, a key bioactive compound from toad venom, holds considerable promise for therapeutic applications, particularly in oncology and inflammatory diseases. This technical guide has provided a detailed overview of its natural sources, robust protocols for its extraction and purification, and an insight into its complex molecular mechanisms of action. The presented quantitative data and visual diagrams of experimental workflows and signaling pathways offer a valuable resource for researchers and professionals in the field. Further investigation into the nuanced interactions of this compound with its molecular targets will be crucial for the development of novel and effective therapeutic strategies based on this remarkable natural product.

References

- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toad venom-derived bufadienolides and their therapeutic application in prostate cancers: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Resibufogenin: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential as a Bufadienolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resibufogenin (RBG), a prominent member of the bufadienolide family of cardiotonic steroids, is a significant bioactive compound isolated from the traditional Chinese medicine known as 'Chansu', which is derived from the venom of toads like Bufo gargarizans.[1][2] Characterized by a unique steroid skeleton, this compound has garnered substantial scientific interest for its diverse and potent pharmacological activities.[1][3] Historically used in traditional medicine for conditions ranging from pain relief to detoxification, modern research has illuminated its potential in several therapeutic areas, most notably in oncology, cardiology, and anti-inflammatory applications.[1][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is a C24 steroid characterized by a six-membered lactone ring (a pyran-2-one moiety) attached at the C-17 position of the steroid nucleus, which is the defining feature of bufadienolides.[3][5] Its complex structure includes a 14,15-epoxy group, which contributes to its biological activity.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-6-yl]pyran-2-one | [1][7] |

| Molecular Formula | C₂₄H₃₂O₄ | [1][3] |

| Molecular Weight | 384.51 g/mol | [1][3] |

| CAS Number | 465-39-4 | [7] |

| Melting Point | 155 °C | [1] |

| Boiling Point | 431.17 °C (estimate) | [1][8] |

| Solubility | Insoluble in water. Soluble in DMSO, DMF, and Ethanol. | [1][8] |

| Stability | Unstable under strong acidic or alkaline conditions. | [1][3] |

Pharmacological Activities and Mechanism of Action

This compound exhibits a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and cardiotonic activities.[1][2]

Anticancer Activity

RBG has demonstrated significant cytotoxic and inhibitory effects against a variety of cancer types, including pancreatic, gastric, colorectal, and glioblastoma.[1][4] Its anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis, necroptosis, and cell cycle arrest, as well as the inhibition of angiogenesis.[1][3]

Key Signaling Pathways in Cancer:

-

PI3K/AKT/GSK3β Pathway: In gastric carcinoma cells, this compound induces apoptosis and inhibits cell viability by suppressing the PI3K/AKT/GSK3β signaling pathway.[1]

-

NF-κB Pathway: In pancreatic cancer cells, RBG inhibits the constitutive activity of nuclear factor-κB (NF-κB), a key regulator of inflammation, cell survival, and proliferation.[4] This is achieved by downregulating transforming growth factor-β-activated kinase 1 (TAK1), which in turn suppresses IκB kinase (IKK) activity. This process is mediated through the activation of protein kinase C (PKC) and subsequent inhibitory phosphorylation of glycogen synthase kinase-3 (GSK-3).[4]

-

RIP3-Mediated Necroptosis: In colorectal cancer, this compound can trigger a form of programmed necrosis called necroptosis. It upregulates receptor-interacting protein kinase 3 (RIP3) and promotes the phosphorylation of mixed lineage kinase domain-like protein (MLKL), key components of the necroptotic pathway.[1][3]

-

VEGFR2 Pathway: RBG inhibits angiogenesis by targeting the VEGFR2 signaling pathway in human umbilical vein endothelial cells (HUVEC). It competitively inhibits VEGFR2 and its downstream kinases FAK and Src, thereby suppressing endothelial cell proliferation, migration, and tube formation.[1][3]

Table 2: In Vitro Anticancer and Antiviral Activity of this compound (IC₅₀ Values)

| Cell Line / Virus | Cancer / Disease Type | IC₅₀ Value | Reference(s) |

| Panc-1 | Pancreatic Cancer | 2.88 µmol/L (48h) | [4] |

| Aspc | Pancreatic Cancer | 4.76 µmol/L (48h) | [4] |

| RPMI8226 | Multiple Myeloma | 7.694 µM (48h) | [1] |

| HUVEC | Angiogenesis Model | 3 µM | [1] |

| Enterovirus 71 (EV71) | Hand, Foot, and Mouth Disease | 218 ± 31 nmol/L | [1] |

| MERS-CoV (Vero cells) | Middle East Respiratory Syndrome | 1.612 µM | [1] |

| MERS-CoV (Calu-3 cells) | Middle East Respiratory Syndrome | 15.970 µM | [1] |

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting key inflammatory signaling pathways. In endotoxemia mouse models, it significantly reduces serum levels of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[4]

Key Signaling Pathways in Inflammation:

-

NF-κB Pathway: RBG hinders the phosphorylation of IκBα, an inhibitor of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inactivating this critical inflammatory pathway.[1]

-

AP-1 Pathway: RBG also dampens the activator protein-1 (AP-1) signaling pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1]

Pharmacokinetics and Metabolism

Studies in rats show that after oral administration, this compound is rapidly absorbed and metabolized.[5] The primary metabolic reactions include hydroxylation, dihydroxylation, dehydrogenation, and isomerization, occurring mainly in the liver.[3][5]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value (20 mg/kg dose) | Reference(s) |

| Cₘₐₓ (Maximum Concentration) | 37.63 ± 10.52 ng/mL | [1] |

| Tₘₐₓ (Time to Cₘₐₓ) | ~0.25 h | [1] |

| t₁/₂ (Half-life) | 1.72 ± 0.49 h | [1] |

| AUC₀₋t | 160.72 ± 21.97 ng/mL*min | [9] |

Metabolites such as 3-epi-RBG, hydroxylated-RBG, and dihydroxylated-RBG are found in significant concentrations in the blood.[5] The major metabolite, 5β-hydroxy-resibufogenin (also known as marinobufagenin), is also biologically active and acts as an inhibitor of Na⁺/K⁺-ATPase.[3]

Detailed Experimental Protocols

The following sections provide representative methodologies for key experiments cited in this compound research.

Cell Viability and Proliferation (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-1, Aspc) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing different concentrations of this compound.

-

Incubation: Incubate the plates for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the IC₅₀ value by plotting cell viability against the log of the this compound concentration.[4]

Pancreatic Cancer Xenograft Mouse Model

This protocol describes an in vivo study to evaluate the antitumor efficacy of this compound.

-

Cell Implantation: Subcutaneously inject human pancreatic cancer cells (e.g., 5 x 10⁶ Aspc cells) into the flank of 6-week-old athymic nude mice.[4]

-

Tumor Growth: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 10 mg/kg and 20 mg/kg) or vehicle (control) to the mice daily via intragastric administration for a period of 20 days.[4]

-

Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) to examine the expression of relevant protein markers (e.g., p-PKC, p-GSK-3β, p-p65).[4]

NF-κB Luciferase Reporter Assay

This assay quantifies the effect of this compound on NF-κB transcriptional activity.

-

Cell Transfection: Co-transfect pancreatic cancer cells (e.g., Panc-1) in 24-well plates with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[4][10]

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for a predetermined time (e.g., 10 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Activity Measurement: Transfer the cell lysate to a 96-well opaque plate. Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Subsequently, add the quenching solution and the Renilla luciferase substrate (e.g., Coelenterazine) and measure the second luminescence signal.[10]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity observed in vehicle-treated control cells.[4]

Pharmacokinetic Analysis by LC-MS/MS

This protocol provides a framework for quantifying this compound and its metabolites in rat plasma.

-

Sample Collection: Administer this compound (e.g., 20 mg/kg, oral gavage) to rats. Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes. Centrifuge the blood to obtain plasma and store at -80°C until analysis.

-

Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.[5]

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample into an LC system equipped with a C18 column (e.g., BEH C18). Use a gradient elution with a mobile phase consisting of water with 0.05% formic acid (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.[5]

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 385.5 → 349.2) and its metabolites.[5]

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the concentration of this compound in the plasma samples and calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC) using appropriate software.

Conclusion and Future Directions

This compound is a compelling natural product with a well-defined chemical structure and a broad range of pharmacological activities, particularly in the realm of oncology. Its ability to modulate multiple critical signaling pathways, such as PI3K/AKT, NF-κB, and RIP3-mediated necroptosis, underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data on its bioactivity and pharmacokinetics provide a solid foundation for further preclinical and clinical investigation.

Future research should focus on optimizing its drug-like properties, such as improving its aqueous solubility and bioavailability, to enhance its therapeutic efficacy.[1] Rigorous clinical trials are imperative to fully elucidate its mechanism of action, establish precise dosage guidelines, and evaluate its safety and efficacy profile in humans. Continued exploration of this potent bufadienolide holds significant promise for addressing unmet needs in the treatment of cancer and inflammatory diseases.[1]

References

- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of this compound and its eight metabolites in rat plasma by LC-MS/MS for metabolic profiles and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 465-39-4 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Initial In-Vitro Screening of Resibufogenin's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resibufogenin, a major bioactive bufadienolide compound extracted from the traditional Chinese medicine Chansu (toad venom), has garnered significant scientific interest for its diverse pharmacological effects.[1][2] Historically used in traditional medicine for various ailments, modern in-vitro research has begun to elucidate the molecular mechanisms underlying its potent biological activities.[2] This technical guide provides a comprehensive overview of the initial in-vitro screening of this compound, focusing on its anticancer, anti-inflammatory, and cardiotonic properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated significant cytotoxic and inhibitory effects across a spectrum of cancer cell lines.[2] Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell proliferation and survival.[2][3]

Cell Viability Inhibition

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process. The table below summarizes the IC50 values of this compound in various cancer cell lines as determined by in-vitro assays.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| MGC-803 | Human Gastric Cancer | 4 and 8 (significant inhibition) | 24 and 48 | [2] |

| RPMI8226 | Human Multiple Myeloma | Dose-dependent inhibition | Not Specified | [4] |

| Panc-1 | Human Pancreatic Cancer | 2.88 | 48 | [1] |

| Aspc | Human Pancreatic Cancer | 4.76 | 48 | [1] |

| HT-29 | Human Colon Cancer | >2 (significant inhibition) | 48 and 72 | [2] |

| P3#GBM | Human Glioblastoma Stem-like | 2.29 | Not Specified | [2] |

| U251 | Human Glioblastoma | 3.05 | Not Specified | [2] |

| A172 | Human Glioblastoma | 6.21 | Not Specified | [2] |

| HUVEC | Human Umbilical Vein Endothelial Cell | 3 | Not Specified | [2] |

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for its anticancer effects.

| Cell Line | Treatment | Apoptosis Rate | Reference |

| MGC-803 | 4 µM this compound (48h) | Significantly induced | [5] |

| MGC-803 | 8 µM this compound (48h) | Significantly induced | [5] |

| RPMI8226 | Dose-dependent this compound | Promoted apoptosis | [6] |

| Panc-1 & Aspc | This compound | Significantly increased | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-FITC negative / PI negative: Viable cells

-

Annexin V-FITC positive / PI negative: Early apoptotic cells

-

Annexin V-FITC positive / PI positive: Late apoptotic or necrotic cells

-

Annexin V-FITC negative / PI positive: Necrotic cells

-

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.[7]

Inhibition of Pro-inflammatory Cytokines

In-vitro studies have shown that this compound can significantly reduce the levels of several key pro-inflammatory cytokines.

| Cytokine | Cell Model | Treatment | Result | Reference |

| TNF-α | LPS-stimulated macrophages | This compound | Decreased production | [7] |

| IL-6 | LPS-stimulated macrophages | This compound | Decreased production | [7] |

| MCP-1 | LPS-stimulated macrophages | This compound | Decreased production | [7] |

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used immunological assay to quantify soluble proteins such as cytokines.

-

Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). Incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

-

Sample Incubation: Add cell culture supernatants (from this compound-treated and control cells) and standards to the wells. Incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A colored product will develop in proportion to the amount of cytokine present.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Cardiotonic Effects

The cardiotonic effects of this compound are attributed to its inhibitory action on the Na+-K+-ATPase enzyme, also known as the sodium pump.[2] This inhibition leads to an increase in intracellular calcium, which enhances cardiac contractility.

Inhibition of Na+-K+-ATPase

This compound and its metabolites are known inhibitors of Na+-K+-ATPase.[2][8]

| Compound | Target | Effect | Reference |

| This compound | Na+/K+-ATPase | Inhibitor | [8] |

| 5β-hydroxylated-resibufogenin | Na+-K+-ATPase | Inhibitor | [2] |

Experimental Protocol: Na+-K+-ATPase Activity Assay

This assay measures the activity of Na+-K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Membrane Preparation: Isolate membrane fractions rich in Na+-K+-ATPase from a suitable tissue or cell source.

-

Reaction Mixture: Prepare a reaction mixture containing the membrane preparation, ATP, and ions (Na+, K+, Mg2+).

-

Inhibitor Treatment: For the experimental group, add varying concentrations of this compound. A control group without the inhibitor and a group with a known Na+-K+-ATPase inhibitor (e.g., ouabain) should be included.

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time to allow for ATP hydrolysis.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., Malachite Green assay).

-

Data Analysis: The Na+-K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. The inhibitory effect of this compound is then determined by comparing the activity in the presence and absence of the compound.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway in various cancer cells.[3][4]

Caption: this compound inhibits the PI3K/Akt pathway, leading to decreased cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. This compound has been shown to activate the MAPK/ERK pathway in some cancer cells, leading to cell cycle arrest.[2]

Caption: this compound can activate the MAPK/ERK pathway, resulting in cell cycle arrest.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. This compound inhibits this pathway, contributing to its anti-inflammatory and pro-apoptotic effects.[2][9]

References

- 1. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effect of this compound on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound inhibits the malignant characteristics of multiple ...: Ingenta Connect [ingentaconnect.com]

- 7. This compound, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound suppresses transforming growth factor-β-activated kinase 1-mediated nuclear factor-κB activity through protein kinase C-dependent inhibition of glycogen synthase kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Resibufogenin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resibufogenin, a prominent member of the bufadienolide family of cardiotonic steroids, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] Extracted primarily from the venom of toads belonging to the Bufo genus, this natural compound has a long history of use in traditional Chinese medicine.[1] Modern research has begun to elucidate the molecular mechanisms underlying its therapeutic potential, particularly in oncology, as well as its applications in treating inflammatory conditions, viral infections, and cardiovascular disorders.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways involved in its mechanism of action.

Pharmacological Activities of this compound

This compound exhibits a wide spectrum of biological effects, ranging from anticancer and anti-inflammatory to cardiotonic and antiviral activities.[1][3]

Anticancer Activity

A substantial body of evidence highlights the potent anti-tumor effects of this compound across various cancer cell lines.[1] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis.[1][3]

Key Anticancer Mechanisms:

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through various signaling cascades.

-

Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby inhibiting tumor growth.

-

Inhibition of Angiogenesis: this compound has been shown to impede the formation of new blood vessels, which are crucial for tumor growth and metastasis.

-

Modulation of Key Signaling Pathways: Its anticancer effects are mediated through the regulation of several critical intracellular signaling pathways, including PI3K/Akt, NF-κB, and MAPK.

| Cancer Type | Cell Line | Effect | IC50 Value | Reference |

| Pancreatic Cancer | Panc-1 | Inhibition of cell viability | 2.88 µM (48h) | |

| Pancreatic Cancer | Aspc | Inhibition of cell viability | 4.76 µM (48h) | |

| Multiple Myeloma | RPMI8226 | Inhibition of cell viability | 4 and 8 µM (24 and 48h) | [4] |

| Colorectal Cancer | HT29, SW480 | Inhibition of cell viability | Dose- and time-dependent | [4] |

| Glioblastoma | - | Cytotoxic and inhibitory effects | - | [3] |

| Gastric Cancer | - | Cytotoxic and inhibitory effects | - | [3] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by targeting key mediators of the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways.

Key Anti-inflammatory Mechanisms:

-

Inhibition of NF-κB Pathway: this compound can suppress the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.

-

Modulation of AP-1 Signaling: It also affects the Activator Protein-1 (AP-1) signaling pathway, which is involved in inflammatory processes.

Cardiotonic Effects

As a cardiotonic steroid, this compound exhibits a positive inotropic effect on the heart, meaning it increases the force of cardiac muscle contraction.[1] This activity is primarily attributed to its inhibition of the Na+/K+-ATPase enzyme.[5]

Mechanism of Cardiotonic Action:

-

Na+/K+-ATPase Inhibition: By inhibiting this crucial ion pump, this compound leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing cardiac contractility.

Antiviral Activity

Emerging research suggests that this compound possesses antiviral properties against a range of viruses.[3] Further investigation is ongoing to fully characterize its antiviral mechanisms and potential therapeutic applications in this area.

Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells, contributing to its pro-apoptotic and anti-proliferative effects.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cancer. This compound's anti-inflammatory and some of its anticancer effects are mediated through the inhibition of this pathway.

Derivatives of this compound and Structure-Activity Relationships

The modification of the this compound scaffold has been an area of active research to enhance its therapeutic properties and reduce toxicity. The structure-activity relationship (SAR) of bufadienolides is complex, with subtle structural changes significantly impacting biological activity.

Glycosylation

Glycosylation of the C-3 hydroxyl group of bufadienolides, including this compound, can significantly alter their pharmacokinetic and pharmacodynamic properties.[6] Glycoside derivatives often exhibit increased water solubility and can have altered binding affinity for the Na+/K+-ATPase.[5][6] For instance, gamabufotalin rhamnoside, a glycosylated bufadienolide, has shown potent growth inhibitory effects in cancer cells.[7]

Modifications of the Steroid Core

Alterations to the steroid nucleus of bufadienolides can influence their cytotoxic and cardiotonic activities. The C14-15 cyclization, as seen in this compound, has been found to decrease the affinity for the Na+/K+-ATPase in its E2P conformation.[8] The presence and configuration of hydroxyl groups on the steroid core are also critical for activity.

SAR in Na+/K+-ATPase Inhibition

The primary target for the cardiotonic effects of bufadienolides is the Na+/K+-ATPase. SAR studies have revealed that:

-

The six-membered lactone ring at C-17 is a key pharmacophore.[4]

-

The cis-fusion of the A/B and C/D rings is important for activity.[4]

-

Substituents at the C-3 position, including glycosidic moieties, significantly influence binding affinity and kinetics.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological profile of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

This compound or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can also be used.

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in signaling pathways.[13][14][15]

Materials:

-

Treated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors[13]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[16]

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-PI3K, anti-PI3K, and a loading control like anti-β-actin or anti-GAPDH)[16]

-

HRP-conjugated secondary antibodies[14]

-

ECL chemiluminescent substrate[15]

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.[13]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.[15]

In Vivo Xenograft Mouse Model

Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.[17][18][19]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)[20]

-

Cancer cell line

-

Matrigel (optional)

-

This compound or its derivatives

-

Vehicle control

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[20]

-

Tumor Growth: Monitor the mice for tumor formation.

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound or vehicle via a suitable route (e.g., oral gavage, intraperitoneal injection).[20]

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[20]

-

Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[20]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Toxicity Profile

Despite its therapeutic potential, a significant consideration for the clinical application of this compound is its toxicity, particularly its cardiotoxicity.[5] Overdoses can lead to cardiac arrhythmias.[5] The toxicity of bufadienolides is closely linked to their potent inhibition of Na+/K+-ATPase.[5] Therefore, a key focus of derivative synthesis is to dissociate the therapeutic effects from the toxic effects, aiming to develop compounds with a wider therapeutic window.[21]

Conclusion

This compound is a promising natural product with a rich pharmacological profile, demonstrating significant potential in the treatment of cancer and other diseases. Its multifaceted mechanism of action, involving the modulation of key signaling pathways, makes it an attractive lead compound for drug development. The synthesis and evaluation of this compound derivatives are crucial for optimizing its therapeutic efficacy and minimizing its toxicity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of this fascinating class of molecules. Continued research into the structure-activity relationships of this compound and its derivatives will be instrumental in unlocking their full clinical potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship analysis of bufadienolide-induced in vitro growth inhibitory effects on mouse and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Derivatization of Bufadienolides at Carbon-3 of the Steroid Core and Their Consequences for the Interaction with Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Resibufogenin: A Core Bioactive Compound in Chansu and Its Therapeutic Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chansu, also known as toad venom or Venenum Bufonis, is a traditional Chinese medicine derived from the skin secretions of toads, primarily Bufo bufo gargarizans or Bufo melanostictus.[1][2][3] For centuries, it has been utilized in clinical practice for its detoxifying, anti-inflammatory, analgesic, and cardiotonic properties.[1][3][4] Modern scientific investigation has identified bufadienolides as the major bioactive constituents responsible for Chansu's pharmacological effects.[1][2] Among these, resibufogenin (RBG) stands out as a significant and potent compound, demonstrating a wide spectrum of therapeutic potential, particularly in oncology, inflammation, and cardiology.[1][2][5]

This technical guide provides a comprehensive overview of this compound's role as the primary active ingredient in Chansu. It details its multifaceted pharmacological activities, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the complex signaling pathways it modulates. The information presented is intended to serve as a critical reference for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development.

Pharmacological Activities of this compound

This compound exerts a variety of biological effects, which are attributed to its interaction with multiple cellular targets and signaling pathways.[1][2] Its primary activities include anticancer, anti-inflammatory, and cardiotonic effects.

Anticancer Activity

RBG has demonstrated significant cytotoxic and inhibitory effects across a range of cancer cell types, including gastric cancer, multiple myeloma, colon cancer, glioblastoma, and breast cancer.[1][6] Its anticancer mechanisms are diverse and involve the induction of apoptosis and necroptosis, cell cycle arrest, and the inhibition of cell proliferation, metastasis, and angiogenesis.[1][6][7]

-

Induction of Apoptosis and Cell Cycle Arrest: In gastric carcinoma cells, RBG induces apoptosis by activating caspase-3 and caspase-8 and increasing the Bax/Bcl-2 expression ratio.[8] It also suppresses key cell cycle proteins like cyclin D1 and cyclin E.[8] In glioblastoma cells, RBG can trigger G2/M phase cell cycle arrest by upregulating p21 and downregulating CDC25C through the activation of the MAPK/ERK pathway.[6] Furthermore, in human colon cancer cells, it has been shown to induce G1-phase arrest by promoting the degradation of cyclin D1.[1][6]

-

Inhibition of Signaling Pathways: A primary mechanism of RBG's anticancer effect is its ability to block the PI3K/Akt signaling pathway.[1][9][10] This inhibition has been observed in multiple myeloma and gastric cancer cells, leading to reduced cell viability, migration, and invasion.[1][8][9] In glioblastoma, RBG binds to ATP1A1 (a subunit of the Na+/K+-ATPase), which then activates the MAPK/ERK and Ca²⁺-mediated Src/FAK pathways, leading to cell cycle arrest and inhibited invasion.[1]

-

Suppression of Angiogenesis: RBG exhibits anti-angiogenic properties by inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[6] This is achieved by competitively inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream protein kinases, FAK and Src.[6][7]

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects both in vitro and in vivo.[11] In animal models of endotoxemia, a single administration of RBG significantly reduces serum levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[1][6][11]

The molecular mechanism underlying this activity involves the inhibition of key inflammatory signaling pathways:

-

NF-κB Pathway: RBG hinders the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inactivating this critical inflammatory signaling pathway.[1][11]

-

AP-1 Pathway: It also dampens the activator protein-1 (AP-1) signaling pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[1][11][12]

Cardiotonic and Other Effects

This compound is classified as a cardiac glycoside due to its structural similarity to compounds like digoxin.[6] Its primary cardiotonic mechanism is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells, which increases intracellular calcium concentration and enhances myocardial contractility.[6][13][14] This action can increase the heart's output force.[6]

However, this potent activity is also linked to its primary toxicity.[15] At high concentrations, RBG can induce delayed afterdepolarizations and trigger cardiac arrhythmias.[15]

Beyond these core activities, RBG has also been reported to:

-

Regulate Blood Pressure: It can increase mean systemic arterial pressure in hemorrhaged animal models by enhancing cardiac output and acting as a vasoconstrictor.[1][6] Conversely, it has shown the ability to reduce blood pressure in certain models of hypertension.[1][6]

-

Exhibit Antiviral Activity: Studies have suggested that RBG possesses antiviral properties, including inhibitory effects against MERS-CoV.[1][6]

-

Stimulate Respiration: Animal experiments have shown that RBG can act as a respiratory stimulator, increasing respiratory volume.[6]

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies on this compound, providing a comparative view of its efficacy in different experimental models.

Table 1: Anticancer Effects of this compound

| Cancer Type | Cell Line / Model | Concentration / Dose | Duration | Key Quantitative Results | Reference |

|---|---|---|---|---|---|

| Gastric Carcinoma | MGC-803 cells | 4 and 8 µM | 48 h | Significantly induced apoptosis; Increased caspase-3 and caspase-8 activity; Suppressed p-AKT and β-catenin expression. | [8] |

| Multiple Myeloma | RPMI8226 cells | 4 and 8 µM | 24 and 48 h | Inhibited cell viability, migration, and invasion in a dose-dependent manner; Decreased protein expression of p-AKT and p-PI3K. | [1][9] |

| Colon Cancer | HT-29 cells | Not specified | Not specified | Induced G1-phase arrest by promoting proteasomal degradation of cyclin D1. | [1] |

| Triple-Negative Breast Cancer | 4T1 & MDA-MB-231 xenograft | 10 mg/kg/day (i.p.) | 12 days | Significantly inhibited tumor growth and angiogenesis in vivo. | [7] |

| Angiogenesis (in vitro) | HUVECs | 3 µM | Not specified | Almost completely inhibited VEGF-stimulated spheroid sprouting. |[7] |

Table 2: Anti-inflammatory Effects of this compound

| Experimental Model | Treatment | Key Quantitative Results | Reference |

|---|---|---|---|

| Endotoxemia Mice | Single intraperitoneal administration | Significantly reduced serum levels of TNF-α, IL-6, and MCP-1. | [1][11] |

| LPS-stimulated Macrophages | Not specified | Decreased production of pro-inflammatory mediators (iNOS, IL-6, TNF-α, MCP-1). |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the bioactivity of this compound.

Protocol 1: Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells (e.g., RPMI8226 multiple myeloma cells) into 96-well plates at a density of 5x10⁴ cells/well and culture overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 2, 4, 8 µM) for specified time points (e.g., 24, 48 hours).

-

Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 2: Apoptosis Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture cells (e.g., MGC-803 gastric cancer cells) and treat with this compound (e.g., 4 and 8 µM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Protocol 3: Western Blotting for Protein Expression Analysis

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Protocol 4: In Vivo Tumor Xenograft Model

-

Animal Model: Use 6-week-old female BALB/c nude mice.

-

Cell Inoculation: Subcutaneously or orthotopically inoculate cancer cells (e.g., 5x10⁶ MDA-MB-231 cells) suspended in PBS into the mice.[7]

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly assign mice to a control group and treatment groups.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg/day) via intraperitoneal injection. The control group receives the vehicle (e.g., oil).[7]

-

Monitoring: Monitor mouse body weight and measure tumor dimensions with a caliper every 2 days. Calculate tumor volume using the formula: (length) × (width)²/2.[7]

-

Endpoint Analysis: After a set period (e.g., 12-20 days), sacrifice the mice, dissect the tumors, weigh them, and fix them in 4% paraformaldehyde for further analysis like immunohistochemistry.[7][16]

Protocol 5: HPLC Quantification of this compound in Chansu

-

Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system with a DAD detector.

-

Column: Use a C18 column (e.g., YMC-C18, 250 x 4.6 mm, 5 µm).[17]

-

Mobile Phase: Employ a gradient elution of acetonitrile and 0.3% aqueous acetic acid.[17]

-

Flow Rate and Detection: Set the flow rate to 0.8 mL/min and the detection wavelength to 296 nm.[17]

-

Sample Preparation: Prepare a standard solution of this compound and extract the compounds from the Chansu preparation.

-

Analysis: Inject the samples and quantify the this compound content by comparing the peak area to the calibration curve generated from the standard. The method should be validated for linearity, precision, and recovery.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key molecular pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: Inhibition of the PI3K/Akt/GSK3β signaling pathway by this compound.

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Caption: A typical experimental workflow for evaluating this compound's anticancer activity.

Conclusion

This compound is unequivocally a major bioactive compound within Chansu, responsible for a significant portion of its therapeutic effects.[1][5][6] Extensive preclinical research has illuminated its potent anticancer, anti-inflammatory, and cardiotonic activities, which are mediated through the modulation of critical cellular signaling pathways such as PI3K/Akt, NF-κB, and MAPK/ERK. The comprehensive data on its mechanisms of action position this compound as a promising candidate for the development of novel therapeutics, particularly in oncology.

However, the clinical translation of this compound faces the significant challenge of its inherent cardiotoxicity, a common characteristic of cardiac glycosides.[1][15] Future research must focus on optimizing its therapeutic index, potentially through novel drug delivery systems, structural modification, or combination therapies. This guide serves as a foundational resource for scientists and researchers to build upon existing knowledge and further explore the multifaceted potential of this compelling natural compound.

References

- 1. This compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. worldscientific.com [worldscientific.com]

- 4. The mechanisms of chansu in inducing efficient apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Suppresses Triple-Negative Breast Cancer Angiogenesis by Blocking VEGFR2-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer effect of this compound on gastric carcinoma cells through the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase 3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits the malignant characteristics of multiple ...: Ingenta Connect [ingentaconnect.com]

- 10. This compound inhibits the malignant characteristics of multiple myeloma cells by blocking the PI3K/Akt signaling pathway - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and Cinobufagin Activate Central Neurons through an Ouabain-Like Action | PLOS One [journals.plos.org]

- 14. This compound | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Cardiac toxicity of this compound: electrophysiological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound suppresses transforming growth factor‐β‐activated kinase 1‐mediated nuclear factor‐κB activity through protein kinase C‐dependent inhibition of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]